Superior Gram-Positive Potency of PD 117558 Compared to Standard Quinolones, Imipenem, and Ceftazidime
PD 117558 demonstrates a broad and potent antimicrobial spectrum against Gram-positive isolates, including methicillin-resistant Staphylococcus aureus (MRSA), coagulase-negative staphylococci, and Streptococcus faecalis. In a direct comparative study, PD 117558 exhibited lower Minimal Inhibitory Concentrations (MICs) for most organisms tested than imipenem or ceftazidime [1]. Its activity was notably superior to other tested quinolones; fleroxacin was slightly less active, and S-25930 and S-25932 were considerably less active [1].
| Evidence Dimension | Antibacterial activity against Gram-positive isolates |
|---|---|
| Target Compound Data | PD 117558 demonstrated 'lower minimal inhibitory concentrations for most organisms tested' and 'excellent activity' against all tested Gram-positive strains. |
| Comparator Or Baseline | Imipenem and ceftazidime, against which PD 117558 had lower MICs for most organisms. Fleroxacin, S-25930, and S-25932, which were reported to be less active than PD 117558. |
| Quantified Difference | PD 117558 > S-25930 and S-25932 in potency; PD 117558 MICs < Imipenem and Ceftazidime MICs for most organisms. |
| Conditions | In vitro testing of Gram-positive isolates from cancer patients; MIC determination by broth microdilution. |
Why This Matters
This evidence demonstrates PD 117558's superior in vitro potency against challenging Gram-positive pathogens compared to both standard quinolones and broad-spectrum non-quinolone agents, making it a critical tool for research focused on these organisms.
- [1] Rolston KV, et al. In-vitro activity of PD 117558, a new quinolone against bacterial isolates from cancer patients. J Antimicrob Chemother. 1989 Mar;23(3):363-71. View Source
